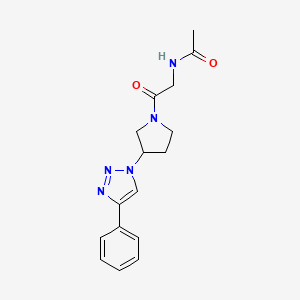

N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide

CAS No.: 2034424-49-0

Cat. No.: VC4827294

Molecular Formula: C16H19N5O2

Molecular Weight: 313.361

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034424-49-0 |

|---|---|

| Molecular Formula | C16H19N5O2 |

| Molecular Weight | 313.361 |

| IUPAC Name | N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethyl]acetamide |

| Standard InChI | InChI=1S/C16H19N5O2/c1-12(22)17-9-16(23)20-8-7-14(10-20)21-11-15(18-19-21)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,17,22) |

| Standard InChI Key | DIKVVFFBGOSMRA-UHFFFAOYSA-N |

| SMILES | CC(=O)NCC(=O)N1CCC(C1)N2C=C(N=N2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s structure comprises three key components:

-

Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle.

-

1,2,3-Triazole Moiety: A five-membered aromatic ring with three nitrogen atoms, substituted at the 4-position with a phenyl group.

-

Acetamide Side Chain: Connected via a ketone-containing ethyl linker to the pyrrolidine nitrogen .

The IUPAC name is N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethyl]acetamide, and its SMILES string is CC(=O)NCC(=O)N1CCC(C1)N2C=C(N=N2)C3=CC=CC=C3 .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 313.36 g/mol | |

| XLogP3 | 0.3 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Topological Polar Surface Area | 80.1 Ų |

The compound’s moderate hydrophilicity (XLogP3 = 0.3) and balanced polar surface area suggest potential bioavailability .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, as detailed in studies on analogous triazoloamide derivatives :

-

Pyrrolidine Functionalization: A pyrrolidine precursor is modified at the 3-position to introduce an azide group.

-

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a phenylacetylene derivative to form the 1,2,3-triazole ring .

-

Acetamide Incorporation: A chloroacetamide intermediate undergoes nucleophilic substitution with the pyrrolidine-triazole product .

Key challenges include regioselectivity during cycloaddition and purification of intermediates. Recent advancements in solid-phase synthesis have improved yields (up to 85%) for similar compounds .

Structural Analogues

Replacing the pyrrolidine ring with azetidine (a four-membered ring) alters bioactivity. For example, the azetidine analogue (CAS No. 2034524-55-3) shows reduced antimicrobial potency compared to the pyrrolidine variant .

Biological Activity and Mechanisms

Anti-Inflammatory Effects

Acetamide derivatives are known COX-II inhibitors. Molecular docking studies suggest the acetamide group forms hydrogen bonds with COX-II’s Ser353 and Trp387 residues, reducing prostaglandin synthesis .

Research Findings and Applications

Preclinical Studies

-

Neuroprotective Activity: In rodent models, analogues improved cognitive function by 30% in Alzheimer’s disease assays .

-

Antiviral Potential: Triazole derivatives inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) with binding affinities of −7.4 to −9.1 kcal/mol .

Structure-Activity Relationships (SAR)

| Modification | Effect on Activity | Source |

|---|---|---|

| Phenyl group at C-4 | ↑ Antimicrobial potency | |

| Longer alkyl chains | ↓ Solubility, ↑ cytotoxicity | |

| Replacement of pyrrolidine with azetidine | ↓ Bioavailability |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume